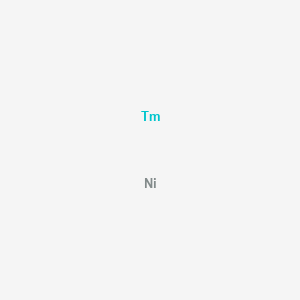
Nickel;thulium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nickel-thulium compounds are intermetallic compounds formed by the combination of nickel and thulium. These compounds are part of the broader category of rare earth-nickel intermetallics, which exhibit unique magnetic, structural, and electronic properties. Thulium is a rare earth element, and its compounds with nickel are of significant interest in materials science and various industrial applications due to their distinct characteristics.
准备方法
Synthetic Routes and Reaction Conditions
Nickel-thulium compounds can be synthesized through various methods, including:
Solid-State Reaction: This involves mixing nickel and thulium powders in stoichiometric ratios and heating them at high temperatures in an inert atmosphere to form the desired intermetallic compound.
Sol-Gel Method: Thulium-doped nickel ferrite nanoparticles can be synthesized using nickel (II) nitrate, iron (III) nitrate, thulium (III) nitrate, and glucose.
Co-Precipitation: This method involves the simultaneous precipitation of nickel and thulium ions from a solution, followed by filtration, drying, and calcination to form the intermetallic compound.
Industrial Production Methods
Industrial production of nickel-thulium compounds typically involves high-temperature solid-state reactions in controlled atmospheres to ensure the purity and desired stoichiometry of the final product. Advanced techniques such as arc melting and induction melting are also employed to produce high-purity intermetallic compounds.
化学反应分析
Types of Reactions
Nickel-thulium compounds undergo various chemical reactions, including:
Oxidation: Nickel-thulium compounds can be oxidized to form oxides, such as nickel oxide and thulium oxide.
Reduction: These compounds can be reduced using hydrogen or other reducing agents to obtain the metallic forms of nickel and thulium.
Substitution: Nickel-thulium compounds can undergo substitution reactions where other elements or compounds replace nickel or thulium in the lattice structure.
Common Reagents and Conditions
Oxidation: Typically involves heating in the presence of oxygen or air.
Reduction: Involves the use of hydrogen gas or other reducing agents at elevated temperatures.
Substitution: Requires the presence of substituting elements or compounds and appropriate reaction conditions to facilitate the exchange.
Major Products Formed
Oxidation: Nickel oxide (NiO) and thulium oxide (Tm2O3).
Reduction: Metallic nickel and thulium.
Substitution: Various substituted intermetallic compounds depending on the substituting element.
科学研究应用
Nickel-thulium compounds have a wide range of scientific research applications, including:
Magnetic Materials: These compounds exhibit unique magnetic properties, making them useful in the development of advanced magnetic materials for data storage and electronic devices.
Electrocatalysis: Nickel-thulium compounds are used in electrocatalysts for water splitting and other electrochemical reactions due to their excellent catalytic properties.
Materials Science: The unique structural and electronic properties of nickel-thulium compounds make them valuable in the study of intermetallics and the development of new materials with tailored properties.
作用机制
The mechanism of action of nickel-thulium compounds is primarily related to their electronic and magnetic properties. The incorporation of thulium into the nickel lattice alters the electronic structure, leading to changes in magnetic behavior and catalytic activity. The specific molecular targets and pathways involved depend on the application, such as the interaction with oxygen intermediates in electrocatalysis or the generation of reactive oxygen species in photocatalysis .
相似化合物的比较
Nickel-thulium compounds can be compared with other rare earth-nickel intermetallics, such as:
Nickel-Gadolinium (Ni-Gd): Similar magnetic properties but different electronic structures.
Nickel-Erbium (Ni-Er): Comparable in terms of magnetic behavior but with distinct catalytic properties.
Nickel-Ytterbium (Ni-Yb): Shares some structural similarities but differs in electronic and magnetic characteristics.
Uniqueness
Nickel-thulium compounds are unique due to the specific electronic configuration of thulium, which imparts distinct magnetic and catalytic properties not found in other rare earth-nickel intermetallics .
属性
CAS 编号 |
12142-90-4 |
|---|---|
分子式 |
NiTm |
分子量 |
227.628 g/mol |
IUPAC 名称 |
nickel;thulium |
InChI |
InChI=1S/Ni.Tm |
InChI 键 |
MIGYFMOMLDJINJ-UHFFFAOYSA-N |
规范 SMILES |
[Ni].[Tm] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




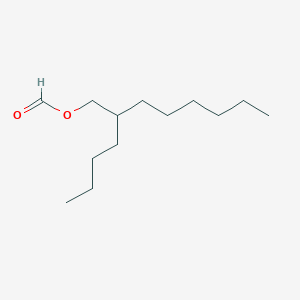
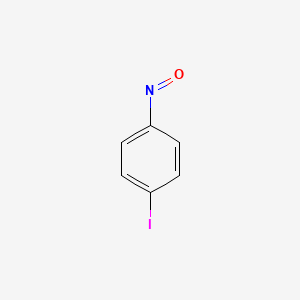
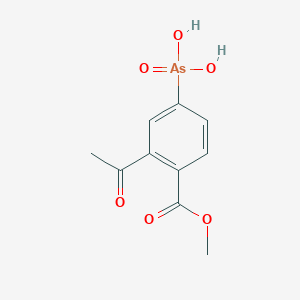
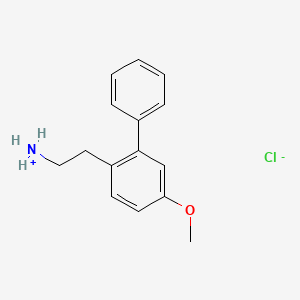
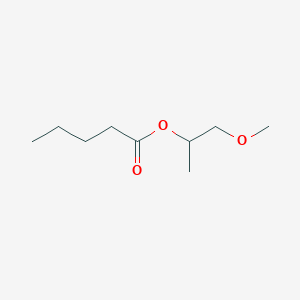

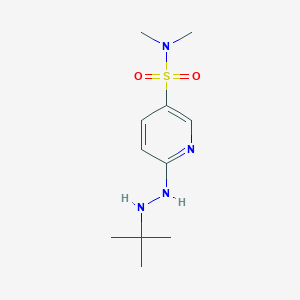
![Ethyl 2-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methylpropanoate](/img/structure/B14728853.png)

![2-[Benzyl(ethyl)amino]-1-(3,4-dichlorophenyl)ethanol](/img/structure/B14728872.png)
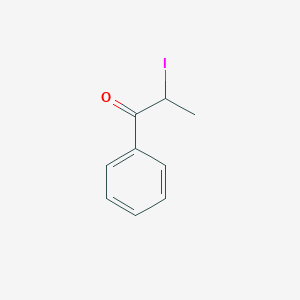
![3-Ethyl-2-propyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14728880.png)
